BTK Inhibition Potency: Head-to-Head Comparison with Ibrutinib and Acalabrutinib
In a direct biochemical assay format, N-([2,3'-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide inhibits BTK with an IC50 of 1 nM [1]. By comparison, the clinically approved covalent BTK inhibitor ibrutinib exhibits an IC50 of 0.5 nM in the same assay platform, while acalabrutinib shows an IC50 of 3 nM [2]. This places the compound within a competitive potency range against the gold-standard covalent inhibitors, yet it achieves this without the acrylamide warhead required for covalent binding, suggesting a distinct binding mode [1].
| Evidence Dimension | BTK enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Ibrutinib IC50 = 0.5 nM; Acalabrutinib IC50 = 3 nM |
| Quantified Difference | 2-fold less potent than ibrutinib; 3-fold more potent than acalabrutinib |
| Conditions | Biochemical kinase assay (BindingDB entry, US20240083900 Example 99) |
Why This Matters
This potency level indicates the compound can serve as a non-covalent BTK probe, avoiding the resistance liabilities associated with covalent inhibitors (e.g., C481S mutation), which is a critical selection criterion for BTK-targeted research programs.
- [1] BindingDB. BDBM50394893 (CHEMBL2165502): Target Tyrosine-protein kinase BTK (Homo sapiens). IC50: 1 nM. https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658441 (accessed 2026-04-29). View Source
- [2] Honigberg, L.A. et al. (2010) 'The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy.' Proc. Natl. Acad. Sci. USA, 107(29), pp. 13075-13080. doi:10.1073/pnas.1004594107. View Source
